

Foundational Profile: Physicochemical Properties and Safety

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Nitronaphthalen-2-amine

Cat. No.: B181346

[Get Quote](#)

A thorough characterization begins with an understanding of the compound's basic physical properties and safe handling procedures. This foundational data informs subsequent analytical method development, such as solvent selection for spectroscopy and chromatography.

1.1. Identity and Physical Properties

The fundamental identifiers and observed properties of 2-Amino-6-nitronaphthalene are summarized below. This data should be confirmed on receipt of any new batch of the material.

Property	Value	Source(s)
CAS Number	3230-35-1	[1]
Molecular Formula	C ₁₀ H ₈ N ₂ O ₂	[1]
Molecular Weight	188.19 g/mol	[1]
IUPAC Name	6-nitronaphthalen-2-amine	[1]
Synonyms	6-nitro-2-naphthalenamine	
Physical Form	White to Yellow Solid	
Purity (Typical)	≥95-96%	[1]

1.2. Safety and Handling: A Trustworthiness Imperative

Handling this compound requires adherence to strict safety protocols to ensure personnel safety and experimental integrity. The following guidelines are synthesized from available Safety Data Sheets (SDS).[\[2\]](#)[\[3\]](#)[\[4\]](#)

- Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or chemical safety goggles, protective gloves, and lab coats to prevent skin and eye contact.[\[2\]](#)[\[3\]](#)
- Ventilation: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.[\[2\]](#)[\[4\]](#)
- Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place away from incompatible substances like strong oxidizing agents.[\[2\]](#)[\[5\]](#)
- First Aid:
 - Eyes: Immediately flush with plenty of water for at least 15 minutes.[\[3\]](#)[\[4\]](#)
 - Skin: Wash off immediately with plenty of soap and water.[\[3\]](#)[\[4\]](#)
 - Inhalation: Remove to fresh air. If breathing is difficult, seek medical attention.[\[2\]](#)[\[3\]](#)
 - Ingestion: Clean mouth with water and drink plenty of water afterwards. Seek medical attention.[\[2\]](#)[\[3\]](#)

Structural Elucidation via Spectroscopic Analysis

The core of molecular characterization lies in spectroscopic analysis. Each technique provides a unique piece of the structural puzzle. While public spectral databases for this specific compound are sparse[\[6\]](#), we can predict the expected spectral features based on its known structure and provide robust protocols for data acquisition.

2.1. Mass Spectrometry (MS) for Molecular Weight and Fragmentation

Expertise & Causality: MS is the definitive technique for confirming molecular weight. Electron Impact (EI) is a common method that provides not only the molecular ion peak but also a reproducible fragmentation pattern that serves as a molecular fingerprint.

Predicted Mass Spectrum:

- Molecular Ion ($M^{+\bullet}$): The expected molecular ion peak will appear at $m/z = 188.19$.
- Key Fragments: The structure suggests predictable fragmentation pathways. The nitro group is a common point of fragmentation. Expect to see peaks corresponding to the loss of $\bullet\text{NO}_2$ ($m/z = 142$) and the subsequent loss of CO ($m/z = 114$), which are characteristic of aromatic nitro compounds.

Experimental Protocol: GC-MS Analysis

- Sample Preparation: Prepare a 1 mg/mL solution of 2-Amino-6-nitronaphthalene in a suitable volatile solvent like dichloromethane or ethyl acetate.
- Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer with an EI source.
- GC Conditions:
 - Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μm).
 - Inlet Temperature: 250 °C.
 - Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.
 - Carrier Gas: Helium at a constant flow of 1 mL/min.
- MS Conditions:
 - Source Temperature: 230 °C.
 - Ionization Energy: 70 eV.
 - Scan Range: m/z 40-300.
- Data Analysis: Identify the peak corresponding to the molecular ion to confirm the molecular weight. Analyze the fragmentation pattern and compare it to known patterns for nitroaromatic compounds.

2.2. Nuclear Magnetic Resonance (NMR) for Connectivity

Expertise & Causality: NMR is unparalleled for mapping the carbon-hydrogen framework of a molecule. ^1H NMR reveals the number and environment of protons, while ^{13}C NMR provides information about the carbon skeleton. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is recommended as it can solubilize the compound and its polarity helps in observing the exchangeable amine (NH₂) protons.

Predicted ^1H and ^{13}C NMR Spectral Features (in DMSO-d₆)

Technique	Predicted Chemical Shift (δ , ppm)	Structural Assignment and Rationale
^1H NMR	~7.0 - 8.5	Aromatic Protons (6H): The naphthalene ring system will exhibit a complex series of doublets and doublets of doublets in this region. The exact shifts and coupling constants depend on the electronic effects of the amino (electron-donating) and nitro (electron-withdrawing) groups.
	~5.0 - 6.0	Amine Protons (2H): A broad singlet corresponding to the -NH ₂ group. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.
^{13}C NMR	~110 - 150	Aromatic Carbons (10C): Expect 10 distinct signals for the 10 carbons of the naphthalene ring, as the substitution pattern removes all symmetry. The carbons directly attached to the nitro and amino groups will be significantly shifted downfield and upfield, respectively.

Experimental Protocol: NMR Spectroscopy

- **Sample Preparation:** Accurately weigh approximately 5-10 mg of the sample and dissolve it in ~0.7 mL of DMSO-d₆ containing a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

- Data Acquisition: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
- ^1H NMR: Acquire at least 16 scans with a relaxation delay of 2 seconds.
- ^{13}C NMR: Acquire several thousand scans using a proton-decoupled pulse sequence.
- Data Processing: Process the Free Induction Decay (FID) with an appropriate window function and perform Fourier transformation. Phase and baseline correct the spectrum. Integrate the ^1H NMR signals and assign the chemical shifts relative to TMS.

2.3. Infrared (IR) Spectroscopy for Functional Group Identification

Expertise & Causality: IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups. The vibrational frequencies of specific bonds are highly characteristic.

Predicted IR Absorption Bands

Frequency Range (cm ⁻¹)	Vibration Type	Functional Group Assignment
3300 - 3500	N-H Stretch	Primary Amine (-NH ₂) - often appears as a doublet.
1590 - 1650	N-H Bend	Primary Amine (-NH ₂)
1500 - 1560	Asymmetric N-O Stretch	Nitro Group (-NO ₂) - strong absorption.
1340 - 1380	Symmetric N-O Stretch	Nitro Group (-NO ₂) - strong absorption.
1450 - 1600	C=C Stretch	Aromatic Ring
~3030	C-H Stretch	Aromatic Ring

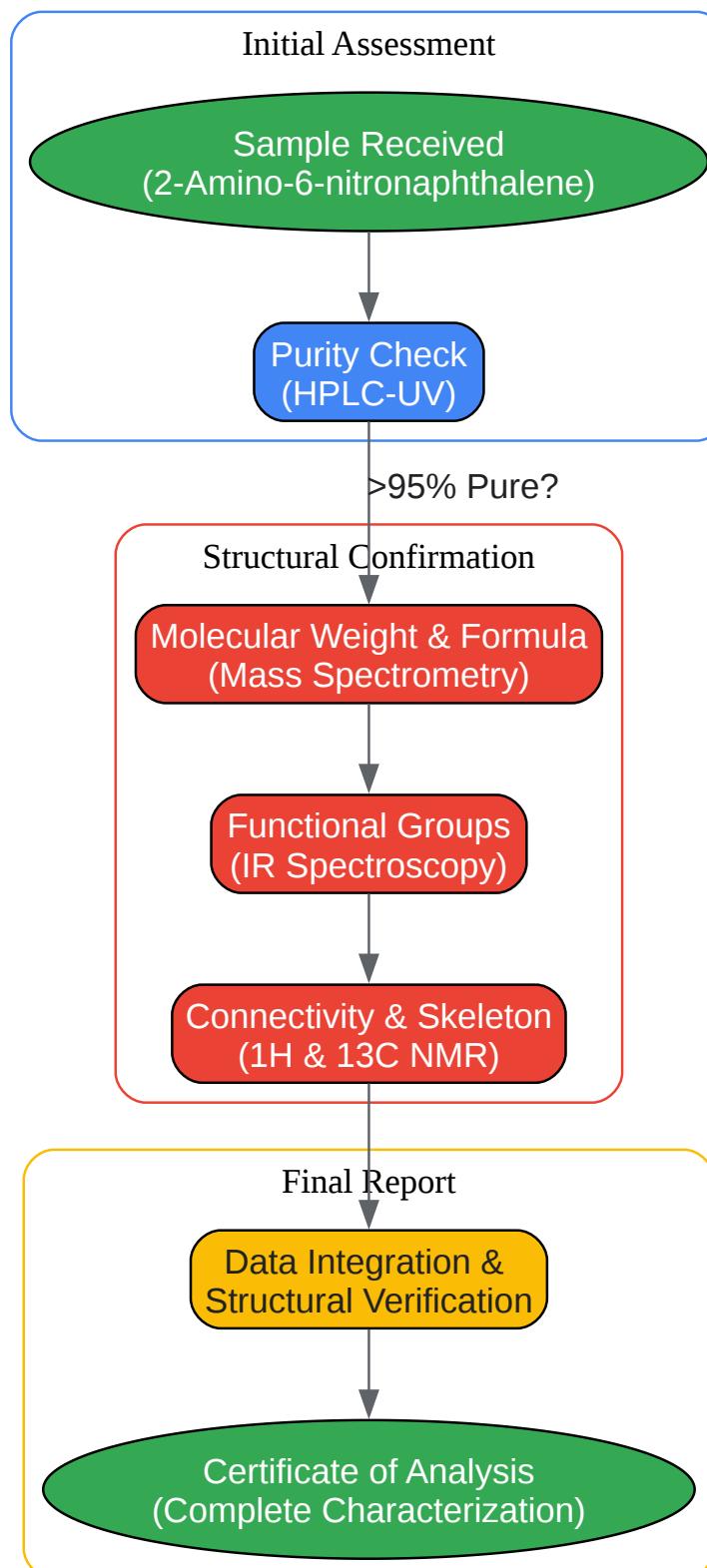
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

- Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

- Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
- Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, apply the sample and ensure good contact with the crystal using the pressure clamp.
- Scan Parameters: Co-add 32 scans at a resolution of 4 cm^{-1} .
- Data Analysis: The resulting spectrum is automatically ratioed against the background. Identify the characteristic absorption peaks and assign them to the corresponding functional groups.

Chromatographic Purity and Quantification

Expertise & Causality: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds. A UV detector is ideal for this molecule due to the strong chromophore provided by the nitronaphthalene system. A reverse-phase method is chosen because the compound has moderate polarity, making it well-suited for retention on a non-polar stationary phase.


Experimental Protocol: Reverse-Phase HPLC-UV

- Sample Preparation: Prepare a stock solution of 2-Amino-6-nitronaphthalene at 1.0 mg/mL in methanol. Prepare a working solution at 0.1 mg/mL by diluting the stock with the mobile phase.
- Instrumentation: An HPLC system with a UV-Vis detector, autosampler, and column oven.
- Chromatographic Conditions:
 - Column: C18, 4.6 x 150 mm, 5 μm particle size.
 - Mobile Phase: Isocratic elution with 60:40 (v/v) Acetonitrile:Water.
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 30 °C.

- Injection Volume: 10 μL .
- Detection Wavelength: 254 nm (or a determined λ_{max} from UV-Vis analysis).
- Data Analysis:
 - Purity: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
 - Trustworthiness: The method is validated by ensuring system suitability criteria are met (e.g., tailing factor < 2 , theoretical plates > 2000).

Integrated Characterization Workflow

A single analytical technique is never sufficient for unambiguous characterization. The strength of a conclusion comes from the convergence of evidence from multiple, orthogonal methods. The following workflow illustrates a logical progression for the comprehensive characterization of a compound like 2-Amino-6-nitronaphthalene.

[Click to download full resolution via product page](#)

Caption: Integrated workflow for the characterization of 2-Amino-6-nitronaphthalene.

Conclusion

The comprehensive characterization of 2-Amino-6-nitronaphthalene, CAS 3230-35-1, is a multi-faceted process that relies on the synergistic application of chromatographic and spectroscopic techniques. By following the detailed protocols for HPLC, MS, NMR, and IR spectroscopy outlined in this guide, researchers can confidently verify the identity, purity, and structure of this valuable chemical intermediate. This rigorous analytical approach ensures the reliability and reproducibility of downstream research and development efforts, forming the bedrock of scientific integrity.

References

- ANALYTICAL METHODS - Agency for Toxic Substances and Disease Registry. [\[Link\]](#)
- analytical methods - Agency for Toxic Substances and Disease Registry. [\[Link\]](#)
- SAFETY DATA SHEET - Shanghai Canbi Pharma Ltd. [\[Link\]](#)
- 2-Amino-6-(naphthalen-1-yl)-4-phenylpyridine-3-carbonitrile - PMC - NIH. [\[Link\]](#)
- 2-Nitronaphthalene - IARC Public
- Synthesis, crystal structure and Hirshfeld surface analysis of N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide - PMC - NIH. [\[Link\]](#)
- Material Safety Data Sheet - 2-Nitronaphthalene, tech., 85% - Cole-Parmer. [\[Link\]](#)
- ICSC 1504 - 2-NITRONAPHTHALENE - Inchem.org. [\[Link\]](#)
- **6-Nitronaphthalen-2-amine** - CAS:3230-35-1 - Sunway Pharm Ltd. [\[Link\]](#)
- (IUCr) Crystal structure characterization, Hirshfeld surface analysis, and DFT calculation studies of 1-(6-amino-5-nitronaphthalen-2-yl)ethanone. [\[Link\]](#)
- 2-Nitronaphthalene - Wikipedia. [\[Link\]](#)
- 2-Methoxy-1-(2-methoxy-4-nitronaphthalen-1-yl)-6-nitronaphthalene - NIH. [\[Link\]](#)
- ANALYTICAL METHODS - Agency for Toxic Substances and Disease Registry. [\[Link\]](#)
- 2-Bromo-6-nitronaphthalene | CAS#:67878-77-7 | Chemsoc. [\[Link\]](#)
- Crystal structure and Hirshfeld surface analysis of 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile. [\[Link\]](#)
- Spectral Inform
- An unusual way to synthesize 1-nitronaphthalene from 1-amino-5-nitronaphthalene - ResearchG
- CN102850225B - Method for synthesizing alpha-nitronaphthalene and beta ...
- 2-Naphthylamine and 2-Nitronaphthalene metabolism P
- Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [\[Link\]](#)
- Making Nitronaphthalene Fluoresce | The Journal of Physical Chemistry Letters. [\[Link\]](#)
- Spectroscopy - PECSA Analytical. [\[Link\]](#)

- 5: Organic Spectrometry. [Link]
- REVIEW IN (NMR and UV-VIS) SPECTRA - PAPER TITLE (14pt Times New Roman, Bold, left Aligned). [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2-Amino-6-nitronaphthalene 95.00% | CAS: 3230-35-1 | AChemBlock [achemblock.com]
- 2. fishersci.com [fishersci.com]
- 3. canbipharm.com [canbipharm.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. echemi.com [echemi.com]
- 6. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Foundational Profile: Physicochemical Properties and Safety]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b181346#2-amino-6-nitronaphthalene-cas-3230-35-1-characterization>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com